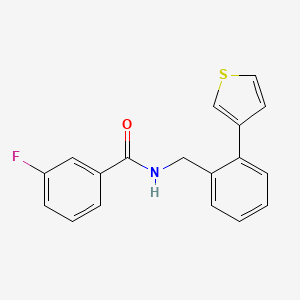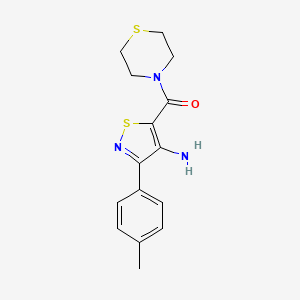![molecular formula C12H12ClF2NO B2407177 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide CAS No. 2411253-18-2](/img/structure/B2407177.png)
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide is a synthetic organic compound characterized by the presence of a chloroacetamide group and a difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide typically involves the reaction of 3,4-difluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylprop-2-en-1-amine to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroacetamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the function of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-[1-(3,4-difluorophenyl)ethyl]acetamide
- 2-Chloro-N-[1-(3,4-difluorophenyl)propyl]acetamide
- 2-Chloro-N-[1-(3,4-difluorophenyl)butyl]acetamide
Uniqueness
2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide is unique due to the presence of the 2-methylprop-2-enyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.
Propiedades
IUPAC Name |
2-chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF2NO/c1-7(2)12(16-11(17)6-13)8-3-4-9(14)10(15)5-8/h3-5,12H,1,6H2,2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGFPQIBOAEYJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C1=CC(=C(C=C1)F)F)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)



![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)
![Methyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2407109.png)

![2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2407111.png)
![methyl 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate](/img/structure/B2407112.png)

![Ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2407114.png)
